Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Description
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is a halogenated hydroxyacetate ester featuring a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position. This compound is structurally characterized by a central hydroxyacetate backbone esterified with a methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₈ClFO₃, with a molecular weight of approximately 218.61 g/mol (calculated based on substituents) . The unique combination of electron-withdrawing halogens (Cl and F) on the aromatic ring influences its electronic properties, solubility, and reactivity, particularly in nucleophilic substitution or ester hydrolysis reactions.
Properties
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKBSXCUYNSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(4-chloro-3-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-chloro-3-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate and related compounds:
Substituent Effects on Reactivity and Properties
Halogen Position and Electronic Effects :
- The 4-Cl, 3-F substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, enhancing resistance to electrophilic substitution compared to analogs like Methyl 2-(3-chlorophenyl)-2-hydroxyacetate . Fluorine’s strong electronegativity increases the acidity of the hydroxyl group (pKa ~2.5–3.5), facilitating deprotonation in basic conditions .
- In contrast, 2-chloro derivatives (e.g., Methyl 2-(2-chlorophenyl)-2-hydroxyacetate) exhibit greater rotational freedom, enabling easier crystallization and higher yields in esterification reactions .
Impact of Additional Halogens :
- The 3,4-dichloro analog (Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate) shows increased molecular weight (235.07 g/mol) and lipophilicity (logP ~2.8), making it suitable for lipid-soluble agrochemical formulations .
- Bromine substitution (e.g., Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate) introduces a heavier atom, altering UV absorption profiles and enhancing reactivity in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a chloro and a fluoro substituent on the phenyl ring, contributing to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature, enhanced by the presence of halogen substituents. These characteristics allow it to interact with various biological targets, including enzymes and receptors. The hydroxyl group in its structure can participate in hydrogen bonding, which may increase solubility and bioavailability in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Salmonella typhimurium | 75 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted on human macrophage cell lines treated with this compound revealed a significant reduction in the expression of TNF-alpha and IL-6 after exposure to the compound. This suggests that it may modulate inflammatory pathways effectively.
Pharmacological Applications
This compound is being explored as a potential intermediate in pharmaceutical synthesis. Its unique structure allows for further modifications that may enhance its biological activity or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
